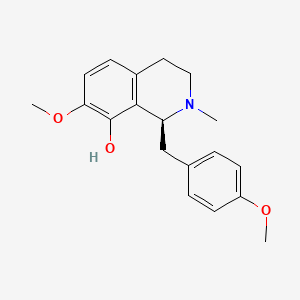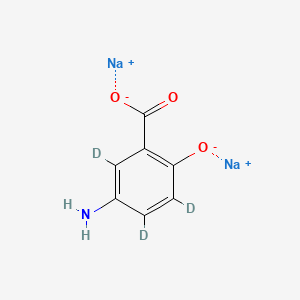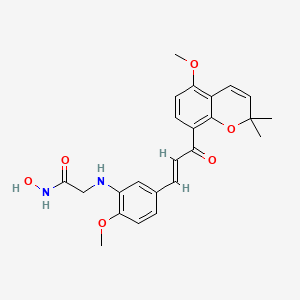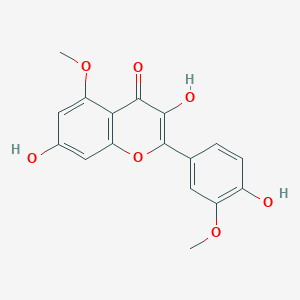
Quercetin 5,3'-dimethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5-Di-O-methyl quercetin, also known as 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one, is a flavonoid natural product. It is a derivative of quercetin, a well-known flavonoid found in various fruits, vegetables, and herbs. This compound is recognized for its potential antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5-Di-O-methyl quercetin typically involves the methylation of quercetin. One common method includes the reaction of quercetin with methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, leading to the formation of the desired methylated product .
Industrial Production Methods: Industrial production of 3’,5-Di-O-methyl quercetin may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, encapsulation techniques using polymers like poly(methyl methacrylate) (PMMA) can be employed to improve the compound’s stability and bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions: 3’,5-Di-O-methyl quercetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent flavonoid, quercetin.
Substitution: Methylation and other substitution reactions can modify its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) in DMF.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Quercetin and its reduced forms.
Substitution: Various methylated quercetin derivatives.
Wissenschaftliche Forschungsanwendungen
3’,5-Di-O-methyl quercetin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on flavonoid properties.
Biology: Investigated for its antioxidant and anti-inflammatory activities in cellular models.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related diseases and inflammation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Wirkmechanismus
The mechanism of action of 3’,5-Di-O-methyl quercetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2).
Molecular Targets: It targets enzymes like quinone reductase 2 (QR2) and pathways involved in oxidative stress and inflammation
Vergleich Mit ähnlichen Verbindungen
3’,5-Di-O-methyl quercetin is unique compared to other similar compounds due to its specific methylation pattern:
Eigenschaften
Molekularformel |
C17H14O7 |
|---|---|
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-5-8(3-4-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |
InChI-Schlüssel |
NKJWZTPASPJYBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


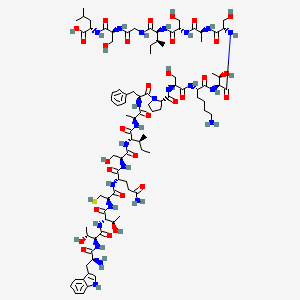
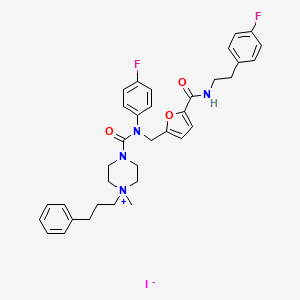

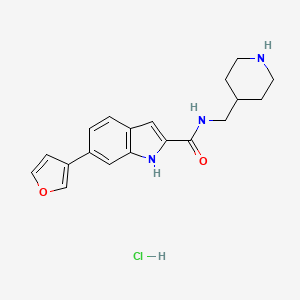
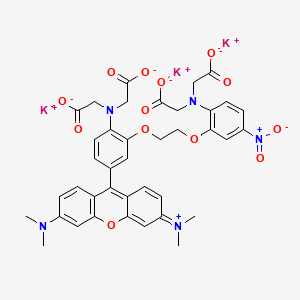
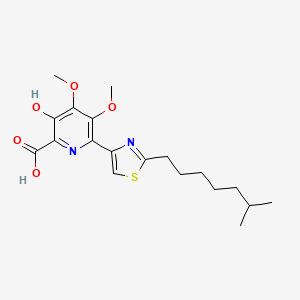
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
